CCT245737 - 1489389-18-5

CCT245737

Catalog Number: EVT-263450
CAS Number: 1489389-18-5
Molecular Formula: C16H16F3N7O
Molecular Weight: 379.3472
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CCT245737, also known as CCT245737 or SRA737, is a potent and selective small molecule inhibitor of Checkpoint kinase 1 (CHK1). [, , ] CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway by regulating cell cycle checkpoints, particularly at the S and G2/M phases. [] CCT245737 is classified as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the CHK1 active site. [] This binding inhibits CHK1 activity, disrupting the DDR and potentially leading to the death of cancer cells, especially those with inherent genomic instability or high replication stress. [, ] CCT245737 has demonstrated promising preclinical activity against various cancer cell lines and animal models, both as a single agent and in combination with other chemotherapeutic agents. [, , , ]

Synthesis Analysis

While the provided papers discuss the multi-parameter lead optimization process that led to the development of CCT245737, they do not provide a detailed description of the specific synthetic steps involved in its production. [] Further research into patent literature or other sources would be necessary to obtain detailed information on the synthesis of this compound.

Applications
  • Potentiating Chemotherapy: CCT245737 enhances the cytotoxic effects of DNA-damaging agents like gemcitabine and SN38. This synergistic effect has been observed in multiple human tumor cell lines and xenograft models. [] Notably, the combination of CCT245737 and gemcitabine demonstrated greater antitumor activity than higher doses of either agent alone without increasing toxicity, highlighting a significant therapeutic advantage. []
  • Targeting MYC-Driven Cancers: CCT245737 exhibits single-agent activity against a MYC-driven mouse model of B-cell lymphoma. [] This finding suggests its potential therapeutic use in cancers driven by MYC oncogene activation.
  • Targeting RAS Mutant Cancers: Preclinical studies have shown that CCT245737 demonstrates promising activity in RAS mutant non-small cell lung cancer (NSCLC). [] This indicates its potential application in targeting cancers harboring RAS mutations, a common oncogenic driver in various cancers.
  • Overcoming Chemoresistance: In chronic myeloid leukemia (CML) cell line K562, CCT245737 demonstrated synergistic anticancer effects when combined with etoposide (VP16). [] This suggests its potential for overcoming chemoresistance and improving treatment outcomes in CML.
Future Directions
  • Clinical Development: CCT245737 has progressed to Phase I clinical trials to evaluate its safety, tolerability, and efficacy in patients with advanced cancers. [, ] Future research will focus on determining its optimal dosing, identifying patient populations who may benefit most from treatment, and exploring its potential in combination with other therapies.
  • Biomarker Development: The development of a novel ELISA assay for pS296 CHK1 autophosphorylation allows for the quantitative measurement of target inhibition in vivo. [] This assay can be utilized in clinical trials to monitor target engagement and potentially personalize treatment strategies.

Gemcitabine

Relevance: Gemcitabine's relevance to CCT245737 stems from their synergistic anti-tumor activity. CCT245737, a potent CHK1 inhibitor, enhances the cytotoxic effects of gemcitabine in multiple human tumor cell lines and xenograft models . This synergy arises because CCT245737 inhibits the CHK1-mediated DNA damage response, preventing the repair of gemcitabine-induced DNA damage and potentiating its cytotoxic effect.

SN-38

Relevance: SN-38, similar to gemcitabine, exhibits enhanced cytotoxicity when combined with CCT245737 . This observation suggests that CCT245737, through its CHK1 inhibitory activity, can potentiate the anti-cancer effects of topoisomerase inhibitors like SN-38.

Cisplatin

Relevance: Cisplatin's relevance to CCT245737 stems from research suggesting that combining cisplatin with procaterol, a potential CHK1 inhibitor, exhibits a synergistic anticancer effect . This finding, while not directly involving CCT245737, highlights the potential of CHK1 inhibitors, like CCT245737, in enhancing the efficacy of platinum-based chemotherapy agents.

Procaterol

Relevance: Recent research identified procaterol as a potential CHK1 inhibitor through computational modeling and in vitro studies . While structurally distinct from CCT245737, procaterol's potential as a CHK1 inhibitor makes it relevant in the context of CHK1-targeted cancer therapies.

Etoposide (VP16)

Relevance: Etoposide exhibits a strong synergistic anticancer effect when combined with CCT245737 in chronic myeloid leukemia (CML) cell lines . This synergy highlights the potential of CCT245737 in enhancing the efficacy of topoisomerase II inhibitors like etoposide.

Properties

CAS Number

1489389-18-5

Product Name

(R)-5-((4-((morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile

IUPAC Name

5-[[4-[[(2R)-morpholin-2-yl]methylamino]-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile

Molecular Formula

C16H16F3N7O

Molecular Weight

379.3472

InChI

InChI=1S/C16H16F3N7O/c17-16(18,19)12-8-25-14(26-15-9-22-10(4-20)5-24-15)3-13(12)23-7-11-6-21-1-2-27-11/h3,5,8-9,11,21H,1-2,6-7H2,(H2,23,24,25,26)/t11-/m1/s1

InChI Key

YBYYWUUUGCNAHQ-LLVKDONJSA-N

SMILES

C1COC(CN1)CNC2=CC(=NC=C2C(F)(F)F)NC3=NC=C(N=C3)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

CCT245737; CCT 245737; CCT-245737.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.